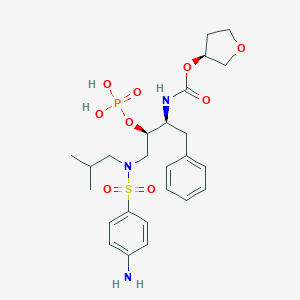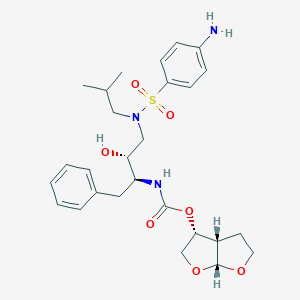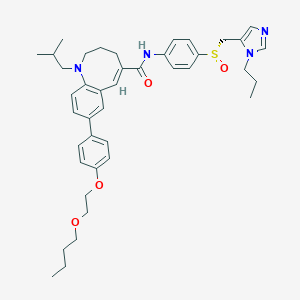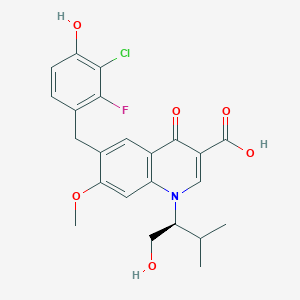
Emtricitabina S-óxido
Descripción general
Descripción
Emtricitabina S-óxido es un compuesto químico con la fórmula molecular C8H10FN3O4S. Es una posible impureza que se encuentra en las preparaciones comerciales de emtricitabina, un inhibidor de la transcriptasa inversa nucleósido que se utiliza en el tratamiento del VIH-1 y la hepatitis B . La this compound está estructuralmente relacionada con la emtricitabina, diferenciándose por la presencia de un átomo de oxígeno adicional, que forma un grupo sulfóxido.
Aplicaciones Científicas De Investigación
Emtricitabine S-oxide is primarily studied as an impurity in emtricitabine preparations. Its presence and behavior under various conditions are important for ensuring the purity and stability of pharmaceutical formulations containing emtricitabine . Additionally, it serves as a reference compound in analytical chemistry for the development and validation of methods to detect and quantify impurities in drug substances .
In the field of medicinal chemistry, emtricitabine S-oxide can be used to study the metabolic pathways and degradation products of emtricitabine. Understanding these pathways is crucial for improving drug formulations and minimizing potential side effects.
Mecanismo De Acción
Como impureza, la emtricitabina S-óxido no tiene un mecanismo de acción bien definido. su compuesto matriz, la emtricitabina, es un inhibidor de la transcriptasa inversa nucleósido que actúa inhibiendo la enzima transcriptasa inversa de los virus VIH-1 y hepatitis B . La emtricitabina se fosforila a su forma trifosfato activa, que compite con los nucleótidos naturales y termina la cadena creciente de ADN viral, previniendo la replicación viral.
Análisis Bioquímico
Biochemical Properties
Emtricitabine S-oxide, as a derivative of Emtricitabine, may share similar biochemical properties with its parent compound. Emtricitabine is a cytidine analogue that works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA
Cellular Effects
Emtricitabine, the parent compound, has been shown to inhibit replication of HIV-1 and hepatitis B in various cell lines
Molecular Mechanism
Emtricitabine, the parent compound, works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA
Métodos De Preparación
La síntesis de emtricitabina S-óxido implica la oxidación de emtricitabina. Esto se puede lograr utilizando diversos agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en condiciones controladas . La reacción típicamente requiere un solvente como metanol o acetonitrilo y se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar una conversión completa.
Los métodos de producción industrial para la this compound no están bien documentados, ya que se considera principalmente una impureza en lugar de un compuesto objetivo. El proceso de oxidación utilizado en entornos de laboratorio se puede escalar para fines industriales si es necesario.
Análisis De Reacciones Químicas
La emtricitabina S-óxido experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede convertir el grupo sulfóxido en un grupo sulfona.
Reducción: El grupo sulfóxido se puede reducir de nuevo a la forma sulfuro (emtricitabina) utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El átomo de flúor en el anillo de pirimidina puede sufrir reacciones de sustitución nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen emtricitabina (producto de reducción) y emtricitabina sulfona (producto de oxidación).
4. Aplicaciones en investigación científica
La this compound se estudia principalmente como una impureza en las preparaciones de emtricitabina. Su presencia y comportamiento bajo diversas condiciones son importantes para asegurar la pureza y la estabilidad de las formulaciones farmacéuticas que contienen emtricitabina . Además, sirve como un compuesto de referencia en química analítica para el desarrollo y la validación de métodos para detectar y cuantificar impurezas en sustancias farmacológicas .
En el campo de la química medicinal, la this compound se puede utilizar para estudiar las vías metabólicas y los productos de degradación de la emtricitabina. Comprender estas vías es crucial para mejorar las formulaciones de medicamentos y minimizar los posibles efectos secundarios.
Comparación Con Compuestos Similares
La emtricitabina S-óxido es similar a otros análogos nucleósidos y sus respectivos productos de oxidación. Algunos compuestos relacionados incluyen:
Emtricitabina: El compuesto matriz, un inhibidor de la transcriptasa inversa nucleósido.
Lamivudina: Otro inhibidor de la transcriptasa inversa nucleósido utilizado en el tratamiento del VIH y la hepatitis B.
Zidovudina: Un inhibidor de la transcriptasa inversa nucleósido utilizado en el tratamiento del VIH.
La this compound es única debido a su estructura específica y la presencia del grupo sulfóxido, que la distingue de otros análogos nucleósidos y sus impurezas .
Propiedades
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMZPWPIDCLMB-YGFFCSEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1=O)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152128-77-3 | |
| Record name | Emtricitabine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMTRICITABINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y00K47B026 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Emtricitabine S-oxide in pharmaceutical analysis?
A1: Emtricitabine S-oxide is a related substance of Emtricitabine, meaning it is structurally similar and can arise as an impurity during the manufacturing process of Emtricitabine-containing medications. The research paper describes the development and validation of a method to specifically detect and quantify Emtricitabine S-oxide in fixed-dose combination drugs containing Emtricitabine, Dolutegravir, and Tenofovir Alafenamide []. This is important because the presence of impurities like Emtricitabine S-oxide can potentially impact the safety and efficacy of the medication.
Q2: What analytical method was used to determine Emtricitabine S-oxide in the research?
A2: The researchers developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Emtricitabine S-oxide and another impurity, Tenofovir (S)-propanol, in the pharmaceutical dosage form []. They achieved separation using an Inertsil ODS C18 column and a mobile phase consisting of 0.5 M potassium dihydrogen phosphate buffer and acetonitrile (80:20, v/v) at a pH of 4.5 ± 0.1.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)











![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)
